molecular formula C20H28N6O B2986529 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea CAS No. 1797670-01-9

1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea

Cat. No.: B2986529
CAS No.: 1797670-01-9
M. Wt: 368.485
InChI Key: AUMSIZJZSMTENM-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea is a urea-based small molecule characterized by a pyrimidine core substituted with a dimethylamino group at position 4 and a piperidin-1-yl group at position 2. The urea moiety bridges the pyrimidin-5-yl group to a 2,3-dimethylphenyl ring (Fig. 1).

Properties

IUPAC Name

1-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-3-(2,3-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-14-9-8-10-16(15(14)2)22-20(27)23-17-13-21-19(24-18(17)25(3)4)26-11-6-5-7-12-26/h8-10,13H,5-7,11-12H2,1-4H3,(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMSIZJZSMTENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea (CAS Number: 1797670-01-9) is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC20_{20}H28_{28}N6_{6}O
Molecular Weight368.5 g/mol
CAS Number1797670-01-9

The compound features a pyrimidine ring substituted with a dimethylamino group and a piperidine moiety, contributing to its pharmacological profile.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation. Specific studies indicate that it may inhibit tyrosine kinases, which are critical in signaling pathways for cell division and survival .
  • Anticancer Properties : Research suggests that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it has been reported to induce apoptosis in hypopharyngeal tumor cells, demonstrating its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar pyrimidine compounds can possess antibacterial properties against Gram-positive bacteria, suggesting a potential for developing antimicrobial agents .

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various pyrimidine derivatives, the compound was tested on FaDu hypopharyngeal tumor cells. Results indicated that it had a significant impact on cell viability, outperforming standard chemotherapeutic agents like bleomycin .
  • Inhibition of EGFR : Another study highlighted the compound's ability to inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in many cancers. This inhibition led to cell cycle arrest at the G2/M phase, further supporting its anticancer potential .

Pharmacokinetics

The pharmacokinetic profile of the compound remains under investigation; however, related studies on similar pyrimidine derivatives have shown favorable oral bioavailability and manageable clearance rates. For example, one study indicated an oral bioavailability of 31.8% with sufficient clearance rates post-administration .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrimidine core : Acts as a scaffold for substituents critical to biological activity.
  • 4-(Dimethylamino) group: Enhances solubility and electronic effects.
  • 2-(Piperidin-1-yl) group : Introduces conformational flexibility and lipophilicity.
  • 2,3-Dimethylphenyl group : Contributes to hydrophobic interactions in target binding.

Molecular Formula : C₉H₁₀N₇O
Molecular Weight : 381.48 g/mol (calculated)

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related urea derivatives, highlighting substituent variations and inferred biological implications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity Reference
Target Compound : 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea 4-(Dimethylamino), 2-(piperidin-1-yl)pyrimidine; 2,3-dimethylphenyl C₂₀H₂₇N₇O 381.48 Kinase modulation (inferred)
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea 2-(Dimethylamino)pyrimidine; 3-chloro-4-fluorophenyl C₁₃H₁₃ClFN₅O 309.73 Not specified
M64 (FAK Activator) 2-(Pyridin-4-yl)ethyl; 2-morpholino-5-(trifluoromethyl)phenyl C₂₂H₂₈F₃N₅O₂ 457.49 Focal Adhesion Kinase (FAK) activation
3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea 5-Bromopyridine-piperidine; biphenyl C₂₂H₂₂BrN₅O 468.35 Potential analgesic

Substituent-Driven Differences

Pyrimidine Substituents :

  • Dimethylamino vs.
  • Piperidin-1-yl vs. Halogens : The piperidinyl group at position 2 increases lipophilicity compared to halogenated analogs (e.g., ’s chloro-fluorophenyl derivative), which may enhance membrane permeability .

Aryl Group Variations :

  • 2,3-Dimethylphenyl vs. Trifluoromethylphenyl : The dimethylphenyl group in the target compound offers moderate hydrophobicity, whereas trifluoromethyl groups (e.g., in M64) introduce strong electron-withdrawing effects, altering binding affinity .

Physicochemical and Pharmacokinetic Insights

  • Solubility: The dimethylamino group likely enhances aqueous solubility compared to morpholino-containing analogs .
  • Metabolic Stability : Piperidine rings are prone to cytochrome P450 oxidation, suggesting the target compound may require structural optimization for improved metabolic stability compared to morpholine derivatives .

Research Findings from Analogues

  • FAK Activation: M64, a morpholino-containing urea, demonstrated efficacy in intestinal homeostasis via FAK activation, suggesting the target compound’s pyrimidine-urea scaffold may similarly target kinase pathways .
  • Glucokinase Modulation : Urea derivatives with pyridinyl-piperidine substituents (e.g., compound 1 in ) showed glucokinase activation, highlighting the role of heterocyclic substituents in enzyme targeting .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this urea derivative?

Methodological Answer:

  • Catalytic Systems : Use acid catalysts like p-toluenesulfonic acid (PTSA) to facilitate cyclocondensation reactions, as demonstrated in analogous pyrimidine syntheses .
  • Design of Experiments (DoE) : Apply fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, reagent stoichiometry). This minimizes trial-and-error approaches and identifies optimal conditions efficiently .
  • Characterization : Validate purity via ¹H/¹³C NMR (e.g., confirming urea NH peaks at δ 8.5–9.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the urea moiety, which may cause signal splitting .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., dimethylphenyl vs. piperidinyl groups) by comparing experimental and computed crystallographic data .

Q. What are the recommended stability studies for this compound under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/ammonium acetate buffer, pH 4.5) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition thresholds .

Q. How can logP and solubility be experimentally determined for this lipophilic compound?

Methodological Answer:

  • Shake-Flask Method : Partition between octanol and phosphate-buffered saline (PBS, pH 7.4). Quantify concentrations via UV-Vis spectroscopy (λmax ~270 nm for pyrimidine chromophores) .
  • Hansen Solubility Parameters : Screen co-solvents (e.g., PEG-400, DMSO) to improve aqueous solubility for in vitro assays .

Advanced Research Questions

Q. What computational tools are suitable for predicting reaction pathways in the synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles for key steps (e.g., urea bond formation) .
  • Transition State Analysis : Identify rate-limiting steps using intrinsic reaction coordinate (IRC) calculations .

Q. How can structure-activity relationships (SAR) be explored for the dimethylphenyl and piperidinyl substituents?

Methodological Answer:

  • Analog Synthesis : Replace the 2,3-dimethylphenyl group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., naphthyl) substituents. Evaluate biological activity shifts via kinase inhibition assays .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize substituents that enhance hydrophobic pocket binding .

Q. What advanced analytical techniques are recommended for studying degradation pathways?

Methodological Answer:

  • LC-HRMS/MS : Identify degradation products using fragmentation patterns (e.g., loss of dimethylamino groups, m/z ~45). Compare with in silico metabolite predictions .
  • Isotopic Labeling : Use ¹³C-labeled urea carbonyl groups to track hydrolysis pathways via isotope ratio mass spectrometry .

Q. How can polymorphism impact the physicochemical properties of this compound?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of recrystallized forms (e.g., from ethanol vs. acetonitrile) to detect polymorphic transitions .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to correlate polymorph stability with lattice energy .

Q. What methodologies are available to enhance bioavailability through formulation?

Methodological Answer:

  • Nanocrystal Engineering : Use anti-solvent precipitation with HPMC stabilizers to reduce particle size (<200 nm) and increase dissolution rates .
  • Lipid-Based Delivery Systems : Encapsulate in solid lipid nanoparticles (SLNs) composed of Compritol 888 ATO to improve gastrointestinal absorption .

Q. How can researchers validate the drug-likeness of this compound using in silico models?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess permeability (e.g., Caco-2 cell models), CYP450 inhibition, and hERG channel liability .
  • Free-Energy Perturbation (FEP) : Quantify binding affinity changes for target proteins upon structural modifications (e.g., piperidine → morpholine substitution) .

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